Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent. It acts as a novel inhibitor of p38 mitogen-activated protein (MAP) kinase, effectively blocking the production of tumor necrosis factor-alpha (TNF-alpha) both in vitro and in vivo. []
Relevance: TAK-715 shares a core structure with 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide, consisting of a thiazole ring substituted with a benzamide group. Both compounds also feature an aromatic ring attached to the thiazole, with TAK-715 having a 3-methylphenyl group and the target compound having a m-tolyl group. These structural similarities suggest potential shared pharmacological properties.
Compound Description: Compound 2a is a pyrimidin-4-amine derivative that displays potent fungicidal activity, exceeding the efficacy of commercial fungicides like diflumetorim. It represents a promising lead compound for the development of new fungicides with unique modes of action and no cross-resistance to existing pesticide classes. []
Compound Description: Compound 1a is a fungicidal lead compound discovered during research related to the insecticide tebufenpyrad. []
Relevance: While 1a differs from 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide in its overall structure, they share a key common feature: a thiazole ring substituted at the 4-position with a methylene-linked amide group. This structural similarity points to a potential connection in their biological activity, particularly in the realm of fungicidal action.
Compound Description: NTB451 is a newly identified compound with potent inhibitory effects on necroptosis, a type of programmed cell death implicated in various pathological conditions. []
Compound Description: CDPPB is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), potentially useful in treating certain central nervous system disorders. []
Relevance: The relevance of CDPPB lies in its classification as a benzamide, sharing this chemical class with 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide. Although their core structures differ, with CDPPB featuring a pyrazole ring instead of the target compound's thiazole, their shared benzamide moiety might contribute to overlapping pharmacological effects.
Compound Description: VU-29 is a highly potent analog of CDPPB, also acting as a positive allosteric modulator of mGluR5 with selective potentiating effects on mGluR5 but not mGluR1-mediated responses in midbrain neurons. []
Relevance: Similar to CDPPB, VU-29's relevance stems from its classification as a benzamide, a feature shared with 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide. Despite their distinct core structures, with VU-29 featuring a pyrazole ring instead of the target compound's thiazole, their common benzamide group might lead to shared pharmacological properties.
Compound Description: This compound is another identified mGluR5 potentiator. Unlike CDPPB and VU-29, it does not bind to the same allosteric site as negative allosteric modulators of mGluR5, suggesting a different mechanism of action. []
Relevance: This compound also belongs to the benzamide class, connecting it to 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide. The presence of a benzamide group in both, despite differing core structures, suggests potential commonalities in their pharmacological profiles.
Compound Description: PD198306 is one of five new anti-staphylococcal compounds identified using a whole-animal dual-screening approach. It demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) infections with minimal inhibitory concentrations (MICs) in the range of 2–8 µg/mL. []
Relevance: PD198306, despite lacking a thiazole ring, shares the benzamide functional group with 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide. This shared moiety, along with the presence of a halogenated phenyl ring in both compounds, suggests potential similarities in their pharmacological activity, particularly their antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.